molecular formula C23H31KO4 B1679724 Prorenoate potassium CAS No. 49847-97-4

Prorenoate potassium

Cat. No.: B1679724
CAS No.: 49847-97-4
M. Wt: 410.6 g/mol
InChI Key: NLSAMWIBIQWHTK-CZKUEYQYSA-M
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions involving Prorenoate potassium are not extensively studied or reported.
    • Common reagents and conditions for its transformations remain elusive.
    • Major products resulting from its reactions are not well-documented.
  • Scientific Research Applications

    • Despite its lack of commercial availability, Prorenoate potassium has potential applications in various fields:

        Immunology: Investigating its effects on immune responses.

        Endocrinology and Metabolism: Exploring its impact on hormonal regulation.

        Other Areas:

  • Mechanism of Action

    • Prorenoate potassium likely exerts its effects through mineralocorticoid receptor (MR) antagonism.
    • By blocking MRs, it interferes with the action of aldosterone, a hormone involved in sodium and water balance.
    • The exact molecular targets and pathways influenced by this compound require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are scarce due to its limited development.
    • No specific list of similar compounds is readily available in the literature.

    Properties

    CAS No.

    49847-97-4

    Molecular Formula

    C23H31KO4

    Molecular Weight

    410.6 g/mol

    IUPAC Name

    potassium;3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoate

    InChI

    InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1/t14-,15+,16+,17+,20-,21-,22+,23-;/m1./s1

    InChI Key

    NLSAMWIBIQWHTK-CZKUEYQYSA-M

    SMILES

    CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

    Isomeric SMILES

    C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)[O-])O)C.[K+]

    Canonical SMILES

    CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+]

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    49848-01-3 (Parent)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate
    potassium prorenoate
    prorenoate
    prorenoate potassium
    prorenoate potassium, calcium salt
    prorenoate potassium, monoammonium salt
    prorenoate potassium, monosodium salt
    prorenoate potassium, potassium salt
    prorenoate potassium, potassium salt, (6beta,7beta)-isomer
    SC 23992

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Prorenoate potassium
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    Reactant of Route 4
    Prorenoate potassium
    Reactant of Route 5
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    Reactant of Route 6
    Prorenoate potassium

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